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Cat. No.: B13837863 Get Quote

Pharmacophore Exploration in CCK/Gastrin
Receptor Targeting
Executive Summary: The Minimal Pharmacophore
The tripeptide amide L-Trp-L-Met-L-Phe-NH₂ (WMF-NH₂) represents the essential hydrophobic

core of the Cholecystokinin (CCK) and Gastrin peptide families. While the tetrapeptide CCK-4

(Trp-Met-Asp-Phe-NH₂) is the minimum sequence required for high-affinity biological activity

(acting as a potent anxiogenic and panic-inducing agent), the truncated WMF-NH₂ scaffold

serves as a critical template for Structure-Activity Relationship (SAR) studies.

This guide analyzes WMF-NH₂ derivatives, focusing on:

Receptor Selectivity: Targeting CCK2 (Gastrin) receptors over CCK1.

Metabolic Stability: Overcoming methionine oxidation via Norleucine (Nle) substitution.

Diagnostic Utility: Development of radiolabeled "Minigastrin" analogs for tumor imaging.

Chemical Biology & Pharmacology
2.1. The "Message-Address" Concept
In peptide drug design, the CCK C-terminus follows a "Message-Address" model.
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The Message (WMF-NH₂): The Trp-Met-Phe-NH₂ sequence provides the hydrophobic

interactions necessary for receptor binding pocket occupancy.

The Switch (Asp): The Aspartic acid residue (position 2 in CCK-4) acts as the electrostatic

switch. Its removal (yielding WMF-NH₂) drastically reduces affinity but retains specific

binding capability, often converting the peptide from a potent agonist to a weak partial

agonist or antagonist scaffold.

2.2. Receptor Subtype Specificity
WMF-NH₂ derivatives primarily target the CCK2 Receptor (CCK2R), also known as the CCK-

B/Gastrin receptor.

CCK2R: Highly expressed in the brain (anxiety modulation) and specific tumors (Medullary

Thyroid Carcinoma, Small Cell Lung Cancer).[1][2]

Mechanism: G_q/11-coupled GPCR activation leading to intracellular calcium mobilization.

Key Insight: The amide (–NH₂) terminus is non-negotiable. Conversion to a free acid (–OH)

results in a complete loss of biological activity, confirming the necessity of the C-terminal amide

for hydrogen bonding within the receptor pocket.

Structure-Activity Relationship (SAR) of Derivatives[3]
The optimization of the WMF-NH₂ scaffold focuses on three vectors: N-terminal capping,

Methionine stability, and Phenylalanine ring electronics.

Table 1: Comparative SAR of WMF-NH₂ Derivatives
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Derivative Class Modification
Effect on
Potency/Stability

Application

Native Scaffold H-Trp-Met-Phe-NH₂

Low affinity (µM

range); susceptible to

oxidation.

SAR Baseline

Tetrapeptide
H-Trp-Met-Asp-Phe-

NH₂ (CCK-4)

High affinity (nM

range); potent

anxiogenic.

Anxiety Model

Oxidation Resistant H-Trp-Nle-Phe-NH₂

Retains binding;

prevents Met→Met(O)

degradation.

Stable Analogs

N-Capped Boc-Trp-Met-Phe-NH₂
Improved lipophilicity;

moderate affinity gain.
Synthetic Intermediate

Radiolabeled
DOTA-Linker-Trp-Met-

Phe-NH₂

Enables chelation of

⁶⁸Ga or ¹⁷⁷Lu.

Tumor Imaging

(PET/SPECT)

Aromatic Sub. H-Trp-Met-D-Phe-NH₂

Alters backbone

conformation; often

creates antagonists.

Receptor Probes

Experimental Protocols
4.1. Solid-Phase Peptide Synthesis (SPPS) of WMF-NH₂
Derivatives

Objective: Synthesize Boc-Trp(Boc)-Nle-Phe-NH₂ to prevent oxidation during cleavage.

Scale: 0.1 mmol.

Protocol:

Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g). Swell in DMF for 30 min.

Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2 × 5 min). Wash with DMF

(5×).
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Coupling (Iterative):

Activate Fmoc-AA-OH (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF.

Order: Fmoc-Phe-OH

Fmoc-Nle-OH

Boc-Trp(Boc)-OH.

Note: Use Nle (Norleucine) instead of Met to avoid sulfoxide formation during workup.

Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Precipitation: Filter resin; precipitate filtrate in ice-cold diethyl ether. Centrifuge and

lyophilize.

4.2. Competitive Binding Assay (CCK2R)
Objective: Determine IC₅₀ of WMF-NH₂ derivatives against [¹²⁵I]-CCK-8.

Cell Line: HEK-293 transfected with human CCK2R.

Protocol:

Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

g.

Incubation: Mix membrane suspension (20 µg protein) with:

Radioligand: 50 pM [¹²⁵I]-CCK-8.

Competitor: WMF-NH₂ derivative (10⁻¹² to 10⁻⁶ M).

Equilibrium: Incubate at 25°C for 60 minutes.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
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Analysis: Measure radioactivity (CPM). Calculate IC₅₀ using non-linear regression

(GraphPad Prism).

Visualization of Signaling & Workflows[4]
5.1. CCK2 Receptor Signaling Pathway
The following diagram illustrates the G-protein coupled pathway activated by CCK/Gastrin

derivatives.
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Figure 1: Signal transduction pathway for CCK2R agonists. WMF-NH₂ derivatives modulate

this cascade, with efficacy dependent on the N-terminal substitution.

5.2. Synthesis Workflow (SPPS)
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Figure 2: Solid-Phase Peptide Synthesis workflow for oxidation-resistant WMF-NH₂ analogs.

References
Reubi, J. C., et al. (1997). "Cholecystokinin(CCK)-A and CCK-B/gastrin receptors in human

tumors." Cancer Research. Link

Bernhardt, P., et al. (2010). "Minigastrin: A new radiopharmaceutical for targeting CCK2

receptors." Journal of Nuclear Medicine. Link

Herranz, R. (2003). "Cholecystokinin antagonists: pharmacological and therapeutic

potential." Medicinal Research Reviews. Link

Fourmy, D., et al. (1987). "Structure-activity relationship of the C-terminal part of

cholecystokinin in pancreatic acini." European Journal of Biochemistry. Link

Miyamoto, S., et al. (2012). "Cholecystokinin Plays a Novel Protective Role in Diabetic

Kidney Through Anti-inflammatory Actions on Macrophage."[3] Diabetes.[3][4][5] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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